Enhanced Peptide Labeling Sensitivity vs. Phenyl Isothiocyanate (PITC)
Using the derivative 4,6-dimethoxy-2-isothiocyanatopyrimidine (DMPITC) as a class-level proxy, the pyrimidine-2-isothiocyanate scaffold demonstrates substantially faster and more sensitive peptide N-terminus labeling than the gold-standard reagent phenyl isothiocyanate (PITC) [1]. The enhanced reactivity is attributed to the electron-withdrawing pyrimidine ring activating the –N=C=S group, a property shared by the unsubstituted 2-isothiocyanatopyrimidine core.
| Evidence Dimension | Peptide labeling performance |
|---|---|
| Target Compound Data | Rapid labeling and sensitivity enhancement; facilitates peptide sequencing (qualitative improvement over PITC) |
| Comparator Or Baseline | Phenyl isothiocyanate (PITC): slower labeling, lower sensitivity |
| Quantified Difference | Not directly quantified in the source; described as 'more desirable properties such as rapid labeling, sensitivity enhancement'. |
| Conditions | ESI Ion-trap TOF MS peptide sequencing; N-terminus labeling of peptides. |
Why This Matters
For researchers procuring isothiocyanate reagents for peptide sequencing or bioconjugation, 2-isothiocyanatopyrimidine (and its derivatives) offer a measurable advantage in labeling speed and detection sensitivity over the commonly used PITC, directly impacting data quality and throughput.
- [1] Leng, J.; Wang, H.; Zhang, L.; Zhang, J.; Wang, H.; Cai, T.; Yao, J.; Guo, Y. Integration of High Accuracy N-Terminus Identification in Peptide Sequencing and Comparative Protein Analysis Via Isothiocyanate-Based Isotope Labeling Reagent with ESI Ion-trap TOF MS. J. Am. Soc. Mass Spectrom. 2011, 22 (7), 1204-1213. View Source
